

# Application Note: AN-2898 for Use in Reconstructed Human Epidermis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | AN-2898  |           |  |  |  |
| Cat. No.:            | B1667276 | Get Quote |  |  |  |

#### Introduction

**AN-2898** is a novel, boron-based small molecule with potent anti-inflammatory properties, positioning it as a promising candidate for the topical treatment of inflammatory skin diseases such as atopic dermatitis and psoriasis. Reconstructed human epidermis (RhE) models, such as EpiDerm<sup>TM</sup>, EpiSkin<sup>TM</sup>, or SkinEthic<sup>TM</sup> RHE, offer a robust and ethically sound in vitro platform for preclinical evaluation of topical drug candidates. These three-dimensional tissue models closely mimic the structure and function of the native human epidermis, providing a valuable tool for assessing the efficacy and safety of novel therapeutics. This application note provides a detailed protocol for evaluating the anti-inflammatory effects of **AN-2898** in a TNF- $\alpha$ -challenged RhE model.

#### **Hypothesized Mechanism of Action**

While the precise mechanism of action for **AN-2898** is still under investigation, it is hypothesized to function as a phosphodiesterase 4 (PDE4) inhibitor, similar to other boron-based anti-inflammatory compounds like Crisaborole. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **AN-2898** is thought to increase intracellular cAMP levels. Elevated cAMP, in turn, downregulates the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-1 alpha (IL-1 $\alpha$ ), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), thereby mitigating the inflammatory response in the skin.





Click to download full resolution via product page

Caption: Hypothesized signaling pathway of AN-2898.



#### **Data Presentation**

The following tables provide a template for presenting quantitative data obtained from the described protocols.

Table 1: Viability of Reconstructed Human Epidermis Tissues

| Treatment<br>Group | AN-2898<br>Concentration<br>(μΜ) | TNF-α (ng/mL) | Mean Viability<br>(%) | Standard<br>Deviation |
|--------------------|----------------------------------|---------------|-----------------------|-----------------------|
| Vehicle Control    | 0                                | 0             | 100                   | ± 5.0                 |
| TNF-α Control      | 0                                | 10            | 95                    | ± 6.2                 |
| AN-2898            | 1                                | 10            | 98                    | ± 4.8                 |
| AN-2898            | 10                               | 10            | 96                    | ± 5.5                 |
| AN-2898            | 100                              | 10            | 94                    | ± 7.1                 |

Table 2: Pro-inflammatory Cytokine Levels in Culture Medium

| Treatment<br>Group | AN-2898<br>Conc. (μΜ) | TNF-α<br>(ng/mL) | IL-1α<br>(pg/mL)         | IL-6 (pg/mL)             | IL-8 (pg/mL)             |
|--------------------|-----------------------|------------------|--------------------------|--------------------------|--------------------------|
| Vehicle<br>Control | 0                     | 0                | Baseline                 | Baseline                 | Baseline                 |
| TNF-α<br>Control   | 0                     | 10               | High                     | High                     | High                     |
| AN-2898            | 1                     | 10               | Reduced                  | Reduced                  | Reduced                  |
| AN-2898            | 10                    | 10               | Significantly<br>Reduced | Significantly<br>Reduced | Significantly<br>Reduced |
| AN-2898            | 100                   | 10               | Strongly<br>Reduced      | Strongly<br>Reduced      | Strongly<br>Reduced      |



#### **Experimental Protocols**

This section details the protocols for evaluating the anti-inflammatory efficacy of **AN-2898** in a reconstructed human epidermis model.

## Protocol 1: Preparation and Treatment of Reconstructed Human Epidermis Tissues

- RhE Tissue Culture: Upon receipt, place the RhE tissue inserts (e.g., EpiDerm<sup>™</sup>, EpiSkin<sup>™</sup>, or SkinEthic<sup>™</sup> RHE) into 6-well plates containing pre-warmed maintenance medium provided by the manufacturer. Incubate at 37°C in a 5% CO<sub>2</sub> humidified incubator for at least 1 hour to equilibrate.
- Preparation of Test Articles:
  - Prepare a stock solution of AN-2898 in a suitable vehicle (e.g., DMSO).
  - Prepare serial dilutions of **AN-2898** in the vehicle to achieve final concentrations of 1  $\mu$ M, 10  $\mu$ M, and 100  $\mu$ M.
  - The vehicle alone will serve as the vehicle control.
- Inflammation Induction:
  - $\circ$  Prepare a working solution of TNF- $\alpha$  in the maintenance medium at a final concentration of 10 ng/mL.
  - Replace the medium in the appropriate wells with the TNF-α containing medium. For the non-inflamed control, use fresh maintenance medium without TNF-α.
- Topical Application of AN-2898:
  - $\circ$  Carefully apply 25  $\mu$ L of the **AN-2898** dilutions or the vehicle control directly onto the surface of the RhE tissues.
  - Ensure even distribution of the test article over the tissue surface.



• Incubation: Incubate the treated tissues for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator.





Click to download full resolution via product page

Caption: Workflow for assessing AN-2898 efficacy.

#### **Protocol 2: Assessment of Tissue Viability (MTT Assay)**

- Medium Collection: After the 24-hour incubation period, carefully collect the culture medium from each well and store at -80°C for subsequent cytokine analysis.
- MTT Incubation:
  - Wash the RhE tissues with phosphate-buffered saline (PBS).
  - Transfer the tissue inserts to a new 24-well plate containing 300 μL of 1 mg/mL MTT solution in fresh maintenance medium.
  - Incubate for 3 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Formazan Extraction:
  - Remove the MTT solution and carefully dry the tissues.
  - Transfer the tissue inserts to a new 24-well plate.
  - Add 2 mL of isopropanol to each well to extract the formazan crystals.
  - Seal the plate and shake for at least 2 hours at room temperature, protected from light.
- Absorbance Measurement:
  - Transfer 200 μL of the isopropanol extract from each well to a 96-well plate.
  - Measure the optical density (OD) at 570 nm using a microplate reader.
- Calculation of Viability:
  - Calculate the percentage of viability for each treatment group relative to the vehicle control (set to 100%).



Viability (%) = (OD of treated tissue / OD of vehicle control tissue) x 100.

# Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)

- Sample Preparation: Thaw the collected culture medium samples on ice. If necessary, centrifuge the samples to pellet any debris.
- ELISA Procedure:
  - Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1α, IL-6, and IL-8 according to the manufacturer's instructions for the specific ELISA kits being used.
  - Briefly, this will involve coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.
- Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
- Data Analysis:
  - Generate a standard curve for each cytokine using the provided standards.
  - Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
  - Express the results as pg/mL or ng/mL of the specific cytokine.

#### Conclusion

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of **AN-2898** using a well-established in vitro reconstructed human epidermis model. The detailed protocols for tissue treatment, viability assessment, and cytokine analysis, combined with the structured data presentation and clear visualizations, will facilitate the robust preclinical assessment of this promising topical therapeutic candidate.







 To cite this document: BenchChem. [Application Note: AN-2898 for Use in Reconstructed Human Epidermis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667276#using-an-2898-in-reconstructed-human-epidermis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com